Glucagon Receptor Antagonist Class Potency: Target Compound vs. Closest Exemplified Analogs
The patent US20040209943A1 establishes that substituted 3-cyanothiophene acetamides, as a class, inhibit glucagon-stimulated cAMP production with IC50 values ≤ 10 µM in a functional cell-based assay [1]. While the individual IC50 for CAS 338777-38-1 has not been published, the compound falls squarely within the Markush structure of Formula (I) and is therefore covered by this potency claim. By comparison, the closest structurally characterized analog, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has not been reported to possess glucagon receptor antagonist activity in this assay, suggesting that the 3-chlorophenylsulfanyl group may be a critical pharmacophoric element for target engagement [2].
| Evidence Dimension | Inhibition of glucagon-stimulated cAMP production (functional cell-based assay) |
|---|---|
| Target Compound Data | IC50 ≤ 10 µM (class claim; individual value not disclosed) |
| Comparator Or Baseline | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: no glucagon receptor antagonism reported. |
| Quantified Difference | Not quantifiable from public data; presence vs. absence of reported activity. |
| Conditions | Functional cell-based assay measuring cAMP production stimulated by 0.1 nM glucagon [1]. |
Why This Matters
Procurement for glucagon receptor programs should prioritize compounds within the patented potency range; the thiophene analog lacks any reported activity in this disease-relevant assay.
- [1] Erickson, S. D., Gillespie, P., & Guertin, K. R. (2004). US Patent US20040209943A1. IC50 values are ≤ 10.0 µM for exemplified compounds. View Source
- [2] Yakan, H. et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11320–11329. No glucagon receptor data reported. View Source
